3-Iodocytisine
描述
3-Iodocytisine is a halogenated derivative of (−)-cytisine, a natural alkaloid isolated from plants of the Fabaceae family. The introduction of an iodine atom at the 3-position of cytisine enhances its pharmacological profile, including increased receptor-binding affinity and selectivity.
Key properties of this compound include:
- Structural modification: Substitution of hydrogen with iodine at the 3-position of the cytisine backbone, altering its electronic and steric properties.
- Pharmacological effects: Potent dopamine and norepinephrine release in rat brain slices, reversible hypothermia in mice (up to 13°C drop at 1 mg kg⁻¹), and selective interaction with β4-containing nAChRs in the peripheral nervous system .
属性
分子式 |
C11H13IN2O |
|---|---|
分子量 |
316.14 g/mol |
IUPAC 名称 |
(1R,9S)-5-iodo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C11H13IN2O/c12-9-1-2-10-8-3-7(4-13-5-8)6-14(10)11(9)15/h1-2,7-8,13H,3-6H2/t7-,8+/m0/s1 |
InChI 键 |
GQVTUDRXPMPVRX-JGVFFNPUSA-N |
手性 SMILES |
C1[C@H]2CNC[C@@H]1C3=CC=C(C(=O)N3C2)I |
规范 SMILES |
C1C2CNCC1C3=CC=C(C(=O)N3C2)I |
同义词 |
3-iodocytisine |
产品来源 |
United States |
相似化合物的比较
Halogenated Cytisine Derivatives
Halogenation at the 3- or 5-position of cytisine significantly impacts receptor affinity, selectivity, and in vivo efficacy. Key derivatives include:
Non-Cytisine Analogues
| Compound | Structure | Key Effects |
|---|---|---|
| Nicotine | Pyridine alkaloid | Full α4β2 agonist; moderate dopamine release; tolerance issues |
| Varenicline | Quinoxaline derivative | Partial α4β2 agonist; FDA-approved for smoking cessation |
In Vitro vs. In Vivo Efficacy
- This compound : Exhibits 10× higher potency than cytisine in releasing dopamine in vitro (rat striatal slices). However, its hypothermic effect in mice (1 mg kg⁻¹, intraperitoneal) is mediated by β4/β2 nAChRs, distinct from dopamine-related pathways .
- Paradoxically, it increases locomotion at low doses, suggesting complex receptor interactions .
- 5-Bromocytisine : Retains dose-dependent dopamine release in vivo and attenuates striatal dopamine loss in Parkinsonian rats at 1 mg kg⁻¹ .
Receptor Selectivity and Therapeutic Implications
- α4β2 vs. α7 Selectivity :
- β4 Subunit Interaction :
Adverse Effects and Limitations
| Compound | Adverse Effects | Limitations |
|---|---|---|
| This compound | Severe hypothermia at high doses; peripheral nervous system activation | Narrow therapeutic window |
| 3-Bromocytisine | Inconsistent dose-response; reduced efficacy in chronic models | Poor pharmacokinetics |
| 5-Bromocytisine | Moderate hypothermia; tolerance development | Limited β4 subtype specificity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
